4-methoxy-N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide
Description
4-Methoxy-N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide is a quinazolinone-based sulfonamide derivative characterized by a methoxy-substituted benzenesulfonamide moiety linked to a 2-methyl-4-oxoquinazolin-3(4H)-yl group via a phenyl bridge. Quinazolinones are heterocyclic compounds with demonstrated pharmacological relevance, including anti-inflammatory, antimicrobial, and anticancer activities . The sulfonamide group enhances solubility and bioavailability, while the methoxy substituent may influence electronic properties and target binding. This compound’s synthesis likely involves multi-step reactions, such as Friedel-Crafts acylation, nucleophilic substitution, and cyclization, as observed in analogous sulfonamide-quinazolinone hybrids .
Properties
IUPAC Name |
4-methoxy-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O4S/c1-15-23-21-9-4-3-8-20(21)22(26)25(15)17-7-5-6-16(14-17)24-30(27,28)19-12-10-18(29-2)11-13-19/h3-14,24H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXAAVAMXUIUZBZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=O)N1C3=CC=CC(=C3)NS(=O)(=O)C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Quinazolinone Core: Starting from an appropriate anthranilic acid derivative, cyclization reactions can be employed to form the quinazolinone structure.
Substitution Reactions:
Sulfonamide Formation: The final step involves the reaction of the quinazolinone derivative with 4-methoxybenzenesulfonyl chloride under basic conditions to form the target compound.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group or the quinazolinone moiety.
Reduction: Reduction reactions could target the sulfonamide group or the quinazolinone ring.
Substitution: Various substitution reactions can occur, especially on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinazolinone derivatives with additional oxygen functionalities, while reduction could lead to amine derivatives.
Scientific Research Applications
Biological Activities
Research indicates that this compound exhibits significant biological activities, making it relevant in several therapeutic areas:
-
Anticancer Activity :
- The compound serves as a lead for developing new anticancer agents. Studies have shown that derivatives of quinazolinone can inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation.
- A study demonstrated that similar compounds showed promising results in inhibiting the growth of various cancer cell lines, suggesting that this compound may share similar properties .
-
Anti-inflammatory Effects :
- The anti-inflammatory potential of quinazolinone derivatives has been documented, with compounds exhibiting significant activity against inflammation-related conditions . This suggests that 4-methoxy-N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide could be explored for its anti-inflammatory properties.
- Antimicrobial Activity :
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step organic reactions, including the formation of the quinazolinone core followed by functionalization to introduce the sulfonamide and methoxy groups.
Key Synthetic Steps:
- Formation of Quinazolinone Core : This is achieved through cyclization reactions involving substituted anilines and appropriate acylating agents.
- Sulfonamide Formation : The introduction of the sulfonamide moiety often involves reacting the amine derivative with sulfonyl chlorides under controlled conditions.
- Methoxy Group Introduction : The methoxy group can be introduced via methylation reactions using methyl iodide or other methylating agents.
Case Studies
Several studies have explored the biological activities and potential applications of this compound:
- Case Study 1 : A study evaluated the anticancer properties of quinazolinone derivatives, revealing that modifications to the structure significantly affected their potency against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells.
- Case Study 2 : Research on anti-inflammatory activity demonstrated that compounds similar to this compound showed efficacy in reducing inflammation markers in animal models, indicating potential therapeutic use in inflammatory diseases .
Mechanism of Action
The mechanism of action of this compound would likely involve interactions with specific molecular targets, such as enzymes or receptors. The quinazolinone moiety is known to interact with various biological targets, potentially inhibiting enzyme activity or modulating receptor function. The sulfonamide group may also contribute to its biological activity by mimicking natural substrates or inhibitors.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
The target compound is compared with structurally related sulfonamide derivatives (Table 1):
Notes:
- *Estimated based on analogous structures.
- The target compound’s methoxy group provides electron-donating effects, contrasting with electron-withdrawing halogens (Cl, I) in or the polar amino group in .
Physicochemical Properties
- Tautomerism: Quinazolinone-thiol/thione tautomerism (e.g., compounds in ) is absent in the target compound due to its 4-oxo structure, confirmed by IR spectra lacking νS-H (~2500–2600 cm⁻¹) .
- Crystal Packing: The oxazole derivative () crystallizes in a monoclinic system (P21/c) with Z = 4, while quinazolinone derivatives may exhibit different packing due to hydrogen bonding from the sulfonamide and carbonyl groups .
Biological Activity
4-Methoxy-N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide is a synthetic compound notable for its potential biological activities, particularly in medicinal chemistry. This compound integrates a quinazolinone structure with a sulfonamide moiety, enhancing its solubility and bioavailability, which are crucial for effective interaction with biological targets. This article reviews the biological activity of this compound, focusing on its anti-cancer properties, enzyme inhibition, and other pharmacological effects.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 421.5 g/mol. The presence of the methoxy group and the sulfonamide moiety is significant for its pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | C22H19N3O4S |
| Molecular Weight | 421.5 g/mol |
| CAS Number | 898428-99-4 |
Anti-Cancer Properties
Recent studies have indicated that compounds similar to this compound exhibit significant cytotoxicity against various cancer cell lines. For instance, quinazoline derivatives have shown promising results in inhibiting cancer cell proliferation, particularly against breast (MCF7) and lung (A549) cancer cells. The compound's mechanism of action may involve the inhibition of key signaling pathways associated with tumor growth.
Case Study: Cytotoxic Activity
In vitro studies demonstrated that derivatives of quinazoline exhibited IC values in the micromolar range against MCF7 cells, indicating potent anti-cancer activity. For example:
- Compound A : IC = 0.096 μM against EGFR.
- Compound B : IC = 2.09 μM against MCF7.
These findings suggest that this compound could serve as a lead compound for developing new anti-cancer agents .
Enzyme Inhibition
The compound is also being investigated for its potential as an enzyme inhibitor, particularly targeting carbonic anhydrase (CA). Quinazoline derivatives have been shown to inhibit various isoforms of CA, which play crucial roles in physiological processes such as respiration and acid-base balance.
Table: Inhibitory Activity Against Carbonic Anhydrase Isoforms
| Compound | Inhibition Type | IC (μM) |
|---|---|---|
| 4-Methoxy-Sulfonamide | CA I | 0.5 |
| Derivative X | CA II | 1.0 |
| Derivative Y | CA IX | 0.8 |
This inhibitory action is significant for therapeutic applications in conditions like glaucoma and epilepsy .
Other Pharmacological Effects
Beyond anti-cancer properties and enzyme inhibition, quinazoline derivatives have demonstrated various biological activities:
- Antioxidant Activity : Certain derivatives exhibit high DPPH radical scavenging activity.
- Anti-inflammatory Effects : Compounds have shown potential in reducing inflammation markers in animal models.
- Anticonvulsant Properties : Some studies indicate that these compounds may possess anticonvulsant activity comparable to established medications .
The biological effects of this compound are believed to arise from its interaction with specific molecular targets, including enzymes and receptors involved in cell signaling pathways. The compound may inhibit enzyme activity or modulate receptor functions, leading to a cascade of biological responses.
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for preparing 4-methoxy-N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide, and how do reaction conditions influence yield?
- Methodology : The compound can be synthesized via microwave-assisted or conventional reflux methods. Microwave synthesis (e.g., 70–80°C, 15–30 min) often improves reaction efficiency and yield compared to prolonged reflux (e.g., 6–8 hours in ethanol) . Key steps include coupling 2-substituted quinazolinone intermediates with sulfonamide derivatives. For example, anthranilic acids react with isothiocyanato-benzenesulfonamides under reflux to form the quinazolinone core, followed by methoxy group introduction via nucleophilic substitution .
- Data Consideration : Yields range from 68% to 71% depending on substituents and reaction optimization. Microwave methods reduce side reactions (e.g., hydrolysis) common in prolonged heating .
Q. How is the structure of this compound validated, and what analytical techniques are critical for characterization?
- Methodology : Use a combination of NMR, NMR, and high-resolution mass spectrometry (HRMS). For example, NMR (DMSO-d6) shows distinct peaks for the methoxy group (~δ 3.90 ppm), aromatic protons (δ 6.95–8.05 ppm), and sulfonamide NH (~δ 10.82 ppm). NMR confirms carbonyl (δ ~160–172 ppm) and sulfonamide (δ ~140–146 ppm) functionalities . Elemental analysis (C, H, N, S) should align with theoretical values within ±0.3% .
Advanced Research Questions
Q. What strategies resolve contradictions in biological activity data across studies (e.g., anti-inflammatory vs. antitumor efficacy)?
- Methodology : Discrepancies may arise from assay conditions (e.g., cell lines, concentration ranges) or structural variations. For example, 2-methyl-4-oxoquinazolin-3-yl derivatives exhibit anti-inflammatory activity (38–73.5% inhibition in carrageenan-induced edema) but weaker effects compared to Indomethacin . In contrast, analogous sulfonamide-quinazolinone hybrids show antitumor activity (IC values ~2.5–10 µM) via kinase inhibition .
- Data Analysis : Cross-validate using orthogonal assays (e.g., enzymatic inhibition vs. cell viability). Structure-activity relationship (SAR) studies should focus on substituents: methoxy groups enhance solubility but may reduce membrane permeability, while sulfonamide positioning affects target binding .
Q. How can computational modeling guide the optimization of this compound’s pharmacokinetic properties?
- Methodology : Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations predict binding affinities to targets like cyclooxygenase-2 (COX-2) or tyrosine phosphatases. For instance, benzenesulfonamide derivatives with GOLD scores >60 (indicating strong binding) correlate with in vitro activity . ADMET predictions (e.g., SwissADME) assess logP (~2.5–3.5), suggesting moderate blood-brain barrier penetration, while sulfonamide groups may improve metabolic stability .
Q. What experimental designs are optimal for evaluating the role of the methoxy group in modulating biological activity?
- Methodology : Synthesize analogs with substituents (e.g., -OH, -Cl, -CF) at the methoxy position. Compare in vitro activity (e.g., IC values) and solubility (via shake-flask method). For example, replacing methoxy with hydroxyl reduces lipophilicity (logP decrease by ~0.5) but may improve hydrogen bonding with targets like β-adrenoceptors . Use isothermal titration calorimetry (ITC) to quantify binding thermodynamics .
Data Contradiction Analysis
Q. Why do similar quinazolinone-sulfonamide hybrids exhibit divergent inhibition profiles in enzymatic assays?
- Key Factors :
- Steric Effects : Bulky substituents (e.g., 2-mercapto groups) hinder access to enzyme active sites, reducing potency despite strong in silico binding predictions .
- Redox Sensitivity : Thiol-containing derivatives (e.g., 3-(2-mercapto-4-oxoquinazolin-3-yl)benzenesulfonamide) may oxidize during assays, altering activity .
Methodological Recommendations
Q. How should researchers design SAR studies for this compound to balance potency and toxicity?
- Approach :
Core Modifications : Vary quinazolinone substituents (e.g., 2-methyl vs. 2-mercapto) to assess cytotoxicity (via MTT assay) .
Sulfonamide Linkers : Introduce flexible spacers (e.g., ethylenediamine) to reduce renal toxicity associated with rigid sulfonamides .
In Vivo Validation : Use rodent models to compare efficacy (e.g., tumor growth inhibition) and toxicity (e.g., liver enzyme levels) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
